molecular formula C20H22N4O3S2 B2534949 (Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 302939-20-4

(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2534949
CAS No.: 302939-20-4
M. Wt: 430.54
InChI Key: NSJOZYQWWGONPI-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles are known for their broad spectrum of biological activities. Their incorporation into various compounds has led to significant therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of benzothiazoles, characterized by the presence of a benzene ring fused to a thiazole, is critical for their activity. These compounds have been explored for their potential in treating various diseases, serving as a foundation for rational drug design due to their ability to interact with a wide range of biological targets. The exploration of benzothiazoles and their derivatives underscores their importance in developing new pharmacotherapies (M. Bhat & S. L. Belagali, 2020).

Piperidine and its Derivatives in Drug Discovery

Piperidine, a six-membered nitrogen-containing heterocycle, is another vital component in medicinal chemistry. Its derivatives are key features in a variety of therapeutic agents due to their diverse pharmacological activities. Piperidine structures are pivotal in the development of drugs targeting central nervous system disorders, cardiovascular diseases, and as building blocks in the synthesis of more complex molecules. The versatility and pharmacophoric properties of piperidine derivatives make them an essential element in drug design and development, highlighting the importance of this moiety in medicinal chemistry and pharmaceutical research (S. Caccia, 2007).

Properties

IUPAC Name

N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-23-17-7-3-4-8-18(17)28-20(23)22-21-19(25)15-9-11-16(12-10-15)29(26,27)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,25)/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJOZYQWWGONPI-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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